molecular formula C19H18N4S B11262761 3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11262761
M. Wt: 334.4 g/mol
InChI Key: PQJSCELHZTZOHN-UHFFFAOYSA-N
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Description

3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazoles and thiadiazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with a benzyl group and a dimethylphenyl group. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide to form triazole-thiadiazine intermediates, which are then further functionalized with benzyl and dimethylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H18N4S

Molecular Weight

334.4 g/mol

IUPAC Name

3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H18N4S/c1-13-8-9-16(10-14(13)2)17-12-24-19-21-20-18(23(19)22-17)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3

InChI Key

PQJSCELHZTZOHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC=CC=C4)C

Origin of Product

United States

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